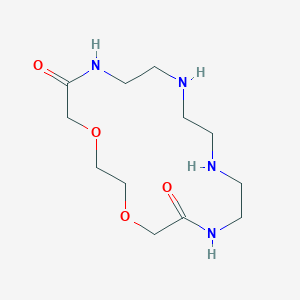![molecular formula C17H24 B14549711 1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane CAS No. 62226-65-7](/img/structure/B14549711.png)
1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butylphenyl)bicyclo[221]heptane is an organic compound characterized by a bicyclic heptane structure with a tert-butylphenyl group attached This compound is part of the bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction forms two carbon-carbon bonds simultaneously, resulting in a cyclohexene ring from a diene and a dienophile . The reaction proceeds in a concerted manner, making the generated stereocenters predictable . Cyclopentadiene derivatives are often used as dienes in this reaction to construct the bicyclo[2.2.1]heptane skeleton .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of the Diels-Alder reaction can be scaled up for industrial applications, utilizing large-scale reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its bicyclic structure. The compound’s unique geometry allows it to fit into specific binding sites on enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[2.2.2]octane: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[3.3.1]nonane: A larger bicyclic compound with a different ring system.
Uniqueness: 1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane is unique due to the presence of the tert-butylphenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
62226-65-7 |
|---|---|
Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H24/c1-16(2,3)14-4-6-15(7-5-14)17-10-8-13(12-17)9-11-17/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
APIULBVASFLXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C23CCC(C2)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate](/img/structure/B14549642.png)


![1-[(Furan-2-yl)methyl]-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14549657.png)

![Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B14549678.png)






